molecular formula C17H13N3OS2 B2881871 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole CAS No. 478077-12-2

2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Cat. No. B2881871
CAS RN: 478077-12-2
M. Wt: 339.43
InChI Key: JWNYLQSVBIWWSB-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a benzylsulfanyl group, a pyrrole ring, a thiophene ring, and an oxadiazole ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, pyrrole-functionalized monomers can be synthesized and then polymerized using an oxidant like FeCl3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfanyl, pyrrole, thiophene, and oxadiazole groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrrole and thiophene rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant biological activities, including antimicrobial and antimycobacterial effects. For example, a series of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial and antimycobacterial activities. Some compounds within this series demonstrated promising activity against Escherichia coli and showed antitubercular activity, suggesting that similar compounds, including 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole, could possess valuable antimicrobial properties (Patel et al., 2013).

Corrosion Inhibition

Another application area for 1,3,4-oxadiazole derivatives is in corrosion inhibition. Derivatives have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, showcasing the potential of these compounds in protecting metal surfaces. The incorporation of specific substituents can enhance their efficiency as corrosion inhibitors, which could extend to the compound of interest given its structural similarities (Ammal et al., 2018).

Antitubercular and Antioxidant Activities

Further research into 1,3,4-oxadiazole derivatives has revealed their antitubercular and antioxidant properties. Novel compounds have been synthesized and shown to display wide-ranging activities, including promising antitubercular results, which underscores the potential of 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole in similar applications (Fathima et al., 2021).

Solid-State Fluorescence

The solid-state fluorescence properties of certain 1,3,4-oxadiazole derivatives have been explored, indicating potential applications in the development of fluorescent materials for optical devices or sensors. This suggests that compounds like 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole could be valuable in research and development fields requiring fluorescent markers or probes (Yokota et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

2-benzylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-2-6-13(7-3-1)12-23-17-19-18-16(21-17)15-14(8-11-22-15)20-9-4-5-10-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYLQSVBIWWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

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